2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide
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Description
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Thiazolidinone derivatives, including the specific compound , have been widely studied for their antimicrobial properties. For instance, Wardkhan et al. (2008) explored the antimicrobial activities of various thiazolidinone derivatives against bacterial and fungal strains such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, Baviskar et al. (2013) synthesized a series of thiazolidinone derivatives and evaluated their antibacterial and antifungal activities, revealing significant inhibitory effects against various pathogens (Baviskar et al., 2013).
Synthesis and Evaluation of Antimicrobial Agents
Further research has focused on the synthesis of specific thiazolidinone derivatives and their evaluation as potential antimicrobial agents. Kumar et al. (2012) synthesized a series of thiazolidinone-based compounds, testing their antibacterial and antifungal properties with notable success (Kumar et al., 2012). Gouda et al. (2010) also contributed to this field by synthesizing new thiazolidinone derivatives and evaluating their antimicrobial efficacy (Gouda et al., 2010).
Anticancer and Antitumor Activities
Beyond antimicrobial applications, thiazolidinone derivatives have shown potential in anticancer and antitumor research. Buzun et al. (2021) synthesized novel thiazolidinone derivatives and evaluated their antimitotic activity, finding some compounds to be effective against various cancer cell lines (Buzun et al., 2021). Chandrappa et al. (2008) also investigated the antiproliferative effects of thiazolidinone derivatives against different carcinoma cell lines (Chandrappa et al., 2008).
Antioxidant and Anti-Inflammatory Properties
The antioxidant and anti-inflammatory properties of thiazolidinone derivatives have also been explored. Koppireddi et al. (2013) synthesized novel thiazolidinone compounds and assessed their efficacy in antioxidant and anti-inflammatory assays, identifying several compounds with potent activities (Koppireddi et al., 2013).
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-2-28-14-9-7-13(8-10-14)11-17-19(25)22(20(29)30-17)12-18(24)21-15-5-3-4-6-16(15)23(26)27/h3-11H,2,12H2,1H3,(H,21,24)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNGPWWZAFEMV-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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